Compound Description: HmtpO is a versatile multidentate ligand used in the synthesis of various metal complexes. These complexes have demonstrated biological activity, particularly against Leishmania species. [, , ]
Relevance: HmtpO shares the core [, , ]triazolo[1,5-a]pyrimidin-7(4H)-one structure with the target compound, 5-(2-methoxyphenyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one. The target compound possesses additional substituents (2-methoxyphenyl and phenyl groups) at the 5- and 2- positions, respectively.
Compound Description: S1-TP is a triazolopyrimidinone derivative investigated for its electrochemical properties and potential use as a drug candidate. It exhibits irreversible and diffusion-controlled electrochemical oxidation and interacts with double-stranded DNA, suggesting potential therapeutic applications. []
Compound Description: S2-TP is another triazolopyrimidinone derivative explored for its electrochemical properties and potential drug candidacy. Like S1-TP, it also demonstrates irreversible and diffusion-controlled electrochemical oxidation. Additionally, S2-TP interacts with double-stranded DNA, suggesting potential for therapeutic use. []
Relevance: S2-TP is structurally related to 5-(2-methoxyphenyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one as both belong to the triazolopyrimidinone class and share the [, , ]triazolo[1,5-a]pyrimidin-7(3H)-one core. Both compounds have a methoxyphenyl substituent, although they differ in the position of the methoxy group on the phenyl ring and the substituent at the 5-position (piperidinomethyl in S2-TP and 2-methoxyphenyl in the target compound).
Compound Description: S3-TP, a triazolopyrimidinone derivative studied alongside S1-TP and S2-TP, exhibits distinct electrochemical properties, particularly adsorption-controlled electron transfer during oxidation. Despite this difference, S3-TP also interacts with double-stranded DNA, suggesting potential therapeutic relevance within this class of compounds. []
Relevance: S3-TP shares structural similarities with 5-(2-methoxyphenyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one, as both belong to the triazolopyrimidinone class and possess the [, , ]triazolo[1,5-a]pyrimidin-7(3H)-one core. They both feature a methoxyphenyl substituent, although their structures differ in the position of the methoxy group on the phenyl ring and the substituent at the 5-position (morpholinomethyl in S3-TP and 2-methoxyphenyl in the target compound).
Compound Description: This compound, synthesized and characterized through X-ray diffraction, demonstrates antiproliferative activity against human cancer cell lines, suggesting potential as an anticancer agent. [, ]
Relevance: This compound shares the [, , ]triazolo-[1,5-a]pyrimidin- core structure with the target compound, 5-(2-methoxyphenyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one, highlighting the significance of this structural motif in various biologically active compounds.
Compound Description: This compound has been characterized using X-ray crystallography, revealing its structural features and hydrogen bonding patterns within the crystal lattice. []
Relevance: This compound shares the core [, , ]triazolo[1,5-a]pyrimidin-7(4H)-one structure with the target compound, 5-(2-methoxyphenyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one. The structural similarity suggests a potential relationship in their chemical properties and reactivity.
Compound Description: This compound has demonstrated antiviral activity, specifically against the West Nile Fever agent, suggesting potential therapeutic applications. []
Relevance: This compound shares the core [, , ]triazolo[1,5-a]pyrimidin-7(4H)-one structure with the target compound, 5-(2-methoxyphenyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one, indicating the potential of this core structure for diverse biological activities.
Compound Description: TTI-237 is a novel microtubule-active compound that exhibits in vivo antitumor activity. It disrupts microtubule dynamics by binding to tubulin at a site distinct from that of vinca alkaloids. TTI-237 induces the formation of abnormal microtubule structures, leading to cell cycle arrest and apoptosis in cancer cells. []
Compound Description: This compound is a ligand that forms a complex with E. coli Phosphopantetheine Adenylyltransferase (PPAT/CoaD). The crystal structure of this complex has been determined, providing insights into the binding interactions and potential for inhibitor development. []
Relevance: This compound shares the core [, , ]triazolo[1,5-a]pyrimidin-7(4H)-one structure with the target compound, 5-(2-methoxyphenyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one. The similar structure suggests that the target compound might also exhibit binding affinity to similar targets.
Compound Description: This compound is a ligand that forms a complex with Phosphopantetheine adenylyltransferase (CoaD). The structural information of this complex is valuable for understanding the enzyme's mechanism and guiding the development of potential inhibitors. []
Relevance: This compound shares the core [, , ]triazolo[1,5-a]pyrimidin-7(4H)-one structure with the target compound, 5-(2-methoxyphenyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one. Both compounds have a methoxyphenyl substituent, although their structures differ in the linker between the [, , ]triazolo[1,5-a]pyrimidin-7(4H)-one core and the methoxyphenyl group.
Compound Description: This compound has been investigated for its structural and vibrational properties using techniques such as single-crystal X-ray diffraction (SCXRD) and Fourier-transform infrared spectroscopy (FT-IR). Molecular docking studies have been performed to explore its potential biological activities. []
Relevance: This compound shares the [, , ]triazolo[1,5-a]pyrimidin core structure with the target compound, 5-(2-methoxyphenyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one. This structural similarity suggests that these compounds may share some physicochemical properties.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.